The synthesis of BMS-986124 involves several steps typical for creating complex organic molecules. While specific synthetic routes for BMS-986124 are not detailed in the available literature, it is likely synthesized through a series of chemical reactions including coupling reactions and functional group modifications common in medicinal chemistry. The synthesis process would typically involve:
Technical details on the exact methodologies used in synthesizing BMS-986124 would require proprietary information typically held by research institutions or pharmaceutical companies involved in its development.
BMS-986124's molecular structure is characterized by its ability to fit into an allosteric site on the μ-opioid receptor, distinct from the orthosteric binding site where traditional agonists bind. The specific structural formula and 3D conformation are crucial for its function as a silent allosteric modulator, allowing it to alter receptor activity indirectly.
Key data points regarding its molecular structure include:
BMS-986124 participates in various chemical reactions primarily related to its interaction with the μ-opioid receptor. Its main role is as a silent allosteric modulator, meaning it does not activate the receptor but alters its response to other ligands. Key reactions include:
The mechanism of action for BMS-986124 involves its binding to an allosteric site on the μ-opioid receptor. This binding alters the conformational dynamics of the receptor, thereby influencing how other ligands interact with it. Specifically:
BMS-986124 exhibits several physical and chemical properties relevant for its classification and potential applications:
BMS-986124 has potential applications primarily in pharmacology related to pain management and opioid addiction treatment:
BMS-986124 (CAS# 1447968-71-9) is a synthetic small molecule with the systematic IUPAC name 2-(4-bromo-2-methoxyphenyl)-3-((4-chlorophenyl)sulfonyl)thiazolidine. Its molecular formula is C₁₆H₁₅BrClNO₃S₂, yielding a molecular weight of 448.78 g/mol (exact mass: 446.94 Da) [1] [5]. Key structural features include:
Table 1: Physicochemical Profile of BMS-986124
Property | Value |
---|---|
Molecular Weight | 448.78 g/mol |
Formula | C₁₆H₁₅BrClNO₃S₂ |
XLogP | 4.66 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 80.29 Ų |
Solubility | Soluble in DMSO |
Storage Stability | -20°C (long-term), 0-4°C (short-term) |
The compound appears as a white to off-white solid powder with >98% HPLC purity [5] [6]. It complies with Lipinski's Rule of Five (0 violations), suggesting favorable pharmacokinetic properties for research applications [7].
BMS-986124 is classified as a silent allosteric modulator (SAM) at the μ-opioid receptor (MOR). Unlike positive (PAM) or negative (NAM) allosteric modulators, SAMs exhibit no intrinsic agonist or inverse agonist activity when bound alone to the receptor [4] [7]. Its pharmacological profile includes:
Table 2: Pharmacological Classification of BMS-986124
Parameter | Characteristic |
---|---|
Target | μ-Opioid Receptor (MOR) |
Modulator Type | Silent Allosteric Modulator (SAM) |
Intrinsic Activity | None (neutral antagonism of allosteric site) |
Key Antagonism | Blocks BMS-986122 (µ-PAM) |
Cross-Reactivity | Inhibits allosteric modulation at δ/κ-OR |
Orthosteric Impact | No effect on orthosteric agonist binding |
Mechanistically, BMS-986124 stabilizes MOR conformations that disrupt sodium ion (Na⁺) binding within the receptor's transmembrane core – a key process implicated in allosteric modulation of class A GPCRs [4] [8]. This distinguishes it from orthosteric ligands and underscores its utility for probing receptor dynamics [8] [10].
The foundational intellectual property for BMS-986124 is protected under international patent WO2014107344A1 ("Positive allosteric modulators and silent allosteric modulators of the opioid receptor"). Key claims include [3] [4] [8]:
Table 3: Key Claims of Patent WO2014107344A1
Claim Scope | Description |
---|---|
Chemical Structure | Thiazolidine derivatives with Formula I |
Modulator Classes | PAMs and SAMs of μ/δ-opioid receptors |
Biological Activity | Enhancement (PAM) or neutral blockade (SAM) of allosteric sites |
Therapeutic Use | Pain management without respiratory depression |
Molecular Targets | Human MOR, δ-OR, chimeric receptors |
The patent discloses BMS-986124 as a lead SAM compound within a broader library of >200 exemplified structures. Its synthesis routes leverage sulfonylation of the thiazolidine nitrogen and aryl halide functionalization, enabling precise structural diversification [3] [8]. This intellectual property positions BMS-986124 as both a research tool and a candidate for developing therapeutics targeting allosteric MOR sites.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7